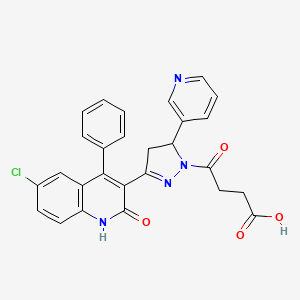

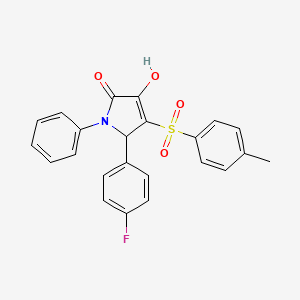

![molecular formula C10H16O B2871421 Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol CAS No. 2248403-10-1](/img/structure/B2871421.png)

Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Thermal and Structural Properties

Thermal Rearrangements

Thermal rearrangement studies of spiro compounds related to Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol have shown that these compounds can undergo dimerization to form cyclobutanes under specific conditions. For instance, thermolysis of spiro[2.4]hepta-1,4,6-triene at 50 degrees Celsius yielded bicyclo[3.2.0]hepta-1,3,6-triene, which further dimerized in various fashions to form cyclobutanes. These findings demonstrate the reactivity and potential applications of spiro compounds in synthetic chemistry (Billups et al., 2002).

Synthesis and Transformations

Cycloalumination for Spiro Compounds Synthesis

The Dzhemilev reaction has been applied to synthesize spiro[3.3]heptane and spiro[3.4]octanes, showcasing the versatility of cycloalumination in creating complex spiro structures. This method involves the cycloalumination of methylenecyclobutane, leading to high yields and selectivity in the formation of these compounds (D’yakonov et al., 2007).

Spirocyclic Oxygen-containing Derivatives

An approach to fused and spirocyclic oxygen-containing cyclobutanone derivatives has been developed, highlighting the potential for creating three-dimensional conformationally restricted building blocks. This method, which involves ketene [2+2] cycloaddition with vinyl ethers, is beneficial for medicinal chemistry and organic synthesis, providing access to complex molecular architectures (Ryabukhin et al., 2014).

Medicinal Chemistry Applications

New Azaspiro[3.3]heptanes as Building Blocks

Research into previously unreported substituted, heterocyclic spiro[3.3]heptanes has opened new avenues for drug discovery. These spirocyclic systems offer alternatives to 1,3-heteroatom-substituted cyclohexanes, providing stable and complex structures suitable for medicinal chemistry applications (Burkhard et al., 2010).

Safety and Hazards

The compound has several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-9-5-10(6-9)4-7-1-2-8(10)3-7/h7-9,11H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJQDHQBWLOSOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC23CC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

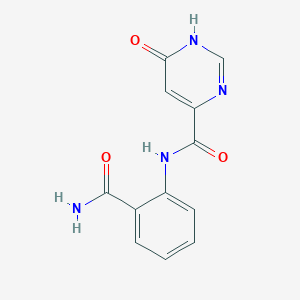

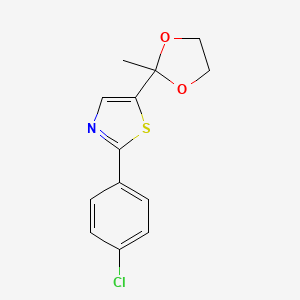

![4-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide](/img/structure/B2871338.png)

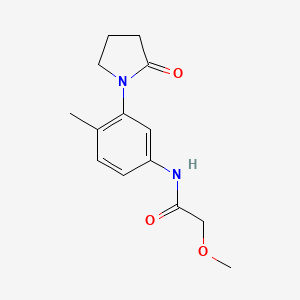

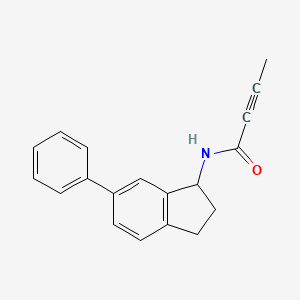

![(E)-N'-hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2871343.png)

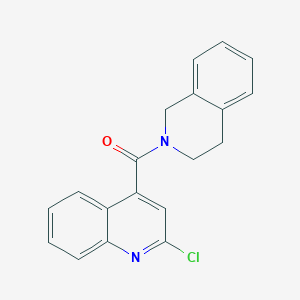

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one](/img/structure/B2871346.png)

![5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2871347.png)

![8-(4-Ethoxyphenyl)-3-ethyl-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2871348.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2871354.png)

![1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol](/img/structure/B2871360.png)